molecular formula C10H10N2 B11920164 5-Ethylquinoxaline CAS No. 83570-43-8

5-Ethylquinoxaline

Cat. No.: B11920164
CAS No.: 83570-43-8
M. Wt: 158.20 g/mol
InChI Key: NIRFTVJZLBIWCB-UHFFFAOYSA-N
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Description

5-Ethylquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. The structure of this compound consists of a benzene ring fused with a pyrazine ring, with an ethyl group attached to the fifth position of the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylquinoxaline typically involves the condensation of o-phenylenediamine with an appropriate diketone or diethyl oxalate. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. For example, the reaction between o-phenylenediamine and ethylglyoxal in ethanol under acidic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and solvent-free reactions to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 5-Ethylquinoxaline can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert it to tetrahydroquinoxalines.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce tetrahydroquinoxalines .

Scientific Research Applications

5-Ethylquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethylquinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a similar structure but without the ethyl group.

    5-Methylquinoxaline: Similar structure with a methyl group instead of an ethyl group.

    6,7-Dimethylquinoxaline: Contains two methyl groups at the sixth and seventh positions.

Uniqueness: 5-Ethylquinoxaline is unique due to the presence of the ethyl group at the fifth position, which can influence its chemical reactivity and biological activity compared to other quinoxaline derivatives .

Properties

CAS No.

83570-43-8

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

5-ethylquinoxaline

InChI

InChI=1S/C10H10N2/c1-2-8-4-3-5-9-10(8)12-7-6-11-9/h3-7H,2H2,1H3

InChI Key

NIRFTVJZLBIWCB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)N=CC=N2

Origin of Product

United States

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